molecular formula C16H19N3O2S B5603993 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Cat. No.: B5603993
M. Wt: 317.4 g/mol
InChI Key: CFEJLVVCHYSUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a synthetic piperazine derivative of interest in chemical and pharmaceutical research. This compound features a piperazine core that is functionalized with a phenylsulfonyl group at one nitrogen and a 2-pyridylmethyl group at the other. The piperazine scaffold is a common pharmacophore found in molecules with a wide range of biological activities . Piperazine itself is a known anthelmintic agent that acts as a GABA receptor agonist, leading to parasitic paralysis . Furthermore, piperazine derivatives are an active area of investigation in the development of new pesticidal agents, highlighting the versatility of this chemical structure . The specific sulfonylation and substitution pattern present in this compound makes it a valuable building block for medicinal chemists, particularly in the synthesis of novel molecules for probing biological mechanisms or for constructing more complex drug-like entities in solid-phase synthesis . This product is provided as part of a collection of rare and unique chemicals for early discovery research. As an analytical standard, it is intended for research use only (RUO) and is not intended for diagnostic or therapeutic purposes. Buyer assumes responsibility to confirm product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEJLVVCHYSUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structure Guided Derivatization of 1 Phenylsulfonyl 4 2 Pyridylmethyl Piperazine

Established Synthetic Routes for the Core 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine Structure

The most common and established method for synthesizing the this compound core structure is a direct sulfonylation reaction. This approach involves the reaction between a suitable N-substituted piperazine (B1678402) and a sulfonyl chloride.

The primary route consists of two key starting materials:

1-(2-Pyridylmethyl)piperazine : This is the piperazine precursor, already functionalized with the pyridylmethyl group.

Benzenesulfonyl chloride : This reagent provides the phenylsulfonyl moiety.

The reaction is typically carried out in an appropriate solvent, such as dichloromethane (B109758) or toluene, and in the presence of a base. mdpi.comnih.gov The base, often a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. nih.gov The reaction mixture is generally stirred at room temperature or under gentle reflux to drive the reaction to completion. nih.gov

The general reaction scheme is as follows: 1-(2-Pyridylmethyl)piperazine + Benzenesulfonyl chloride → this compound + HCl

Post-reaction, a standard workup procedure is employed. This typically involves washing the organic layer with an aqueous solution to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride) and any unreacted starting materials. The organic solvent is then removed under reduced pressure to yield the crude product, which can be further purified by techniques such as recrystallization or column chromatography. mdpi.com

Development of Novel Synthetic Strategies for Enhanced Research-Scale Production and Purity

While the direct sulfonylation method is reliable, researchers are continually exploring novel synthetic strategies to improve efficiency, yield, and purity for research-scale production. These modern approaches often leverage advances in catalysis and reaction engineering.

Catalytic Coupling Reactions: Modern cross-coupling reactions offer powerful alternatives for forming the N-aryl or N-sulfonyl bonds.

Palladium-Catalyzed Buchwald-Hartwig Amination : This method is highly effective for forming C-N bonds and could be adapted for the synthesis of N-arylpiperazines, which can be precursors. nih.govorganic-chemistry.org

Copper-Catalyzed Ullmann-Goldberg Reaction : Another classic method for N-arylation that has seen modern improvements, providing a complementary approach to palladium-catalyzed methods. nih.gov

Alternative Piperazine Ring Syntheses: Instead of starting with a pre-formed piperazine, novel methods can construct the ring itself with the desired substituents.

DABCO Bond Cleavage : The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthetic precursor is an effective way to synthesize substituted piperazines. The C-N bond of DABCO can be activated and cleaved by various reagents, allowing for the introduction of substituents in a controlled manner. researchgate.net

Photoredox Catalysis : Visible-light-promoted reactions offer mild and efficient conditions. A decarboxylative annulation between a glycine-based diamine and an aldehyde, for instance, can provide access to substituted piperazines. organic-chemistry.org

The table below compares these strategies:

Strategy Description Potential Advantages Key Reagents/Conditions
Direct Sulfonylation Reaction of 1-(2-pyridylmethyl)piperazine with benzenesulfonyl chloride.Straightforward, well-established, readily available starting materials.Benzenesulfonyl chloride, triethylamine, dichloromethane. mdpi.comnih.gov
Buchwald-Hartwig Amination Pd-catalyzed coupling of an aryl halide/triflate with piperazine.Broad substrate scope, good functional group tolerance.Palladium catalyst, phosphine (B1218219) ligand, base. nih.govorganic-chemistry.org
DABCO Ring Opening Activation and cleavage of the C-N bond in DABCO to form a substituted piperazine.High efficiency, operational simplicity, mild reaction conditions. researchgate.netDABCO, activating agents (e.g., sulfonyl chlorides, aryl halides). researchgate.net
Photoredox Catalysis Visible-light-mediated construction of the piperazine ring.Mild conditions, high efficiency, useful for complex structures. organic-chemistry.orgIridium or organic photoredox catalyst, visible light. organic-chemistry.org

Regioselective Functionalization Approaches for Analog Generation and Diversification

To explore structure-activity relationships, analogs of the parent compound are generated through regioselective functionalization. The primary sites for modification on the this compound scaffold are the phenyl ring of the sulfonyl group and the pyridine (B92270) ring.

Functionalization of the Phenylsulfonyl Moiety: The most direct way to introduce diversity at this position is by using substituted benzenesulfonyl chlorides in the initial synthesis. A variety of these reagents are commercially available or can be synthesized, allowing for the introduction of different functional groups (e.g., nitro, alkyl, halogen) onto the phenyl ring. researchgate.net For example, using 4-toluenesulfonyl chloride would yield the corresponding tolyl-substituted analog.

Functionalization of the Pyridine Ring: The pyridine ring is an electron-deficient heterocycle, and its functionalization often requires specific strategies.

C-H Activation : Direct C-H functionalization is a powerful, modern technique that avoids the need for pre-functionalized starting materials. Transition metal catalysis (e.g., using Iridium or Rhodium) can selectively activate C-H bonds at specific positions on the pyridine ring, allowing for the introduction of alkyl or aryl groups. dntb.gov.uamdpi.com

N-Oxide Chemistry : The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification alters the electronic properties of the ring, activating the C2 and C4 positions for nucleophilic attack or facilitating metal-catalyzed C-H functionalization. mdpi.com

These approaches enable the systematic generation of an analog library for further research.

Considerations for Asymmetric Synthesis in the Context of Stereoisomeric Activity

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, asymmetric synthesis becomes a critical consideration when developing chiral derivatives of this core structure. The introduction of a substituent at one of the carbon atoms of the piperazine ring, for instance, would create a stereocenter.

Given that the biological activity of chiral molecules often resides in a single enantiomer, the ability to synthesize enantiomerically pure compounds is crucial in medicinal chemistry. rsc.org Research has shown that a significant portion of top-selling drugs containing a piperazine ring are substituted only at the nitrogen atoms, leaving the carbon-substituted chemical space largely unexplored. rsc.org

Developing chiral analogs of this compound would require robust methods for asymmetric synthesis. Potential strategies include:

Use of Chiral Starting Materials : Synthesizing the molecule from an enantiomerically pure precursor, such as a chiral diamine.

Asymmetric Catalysis : Employing chiral catalysts to control the stereochemical outcome of a reaction that introduces a stereocenter. For example, asymmetric reduction of a double bond within the piperazine ring or an asymmetric alkylation could be used.

Chiral Resolution : Separating a racemic mixture of a chiral analog into its individual enantiomers using techniques like chiral chromatography.

The phenylsulfonyl group itself can act as a directing group in certain asymmetric transformations, potentially influencing the stereochemical outcome of reactions on adjacent parts of the molecule. nih.gov While the direct asymmetric synthesis of carbon-substituted this compound is not widely reported, the principles of asymmetric synthesis for N-heterocycles are well-established and would be applicable for the creation of novel, chiral derivatives. rsc.org

Methodologies for Impurity Profiling and Control in Synthetic Batches for Research Consistency

Ensuring the purity and consistency of synthetic batches is paramount for obtaining reliable and reproducible research data. Impurity profiling is the process of detecting, identifying, and quantifying impurities in a drug substance. researchgate.net For this compound, impurities can arise from several sources.

Potential Sources and Types of Impurities:

Synthesis-Related Impurities : These include unreacted starting materials (1-(2-pyridylmethyl)piperazine, benzenesulfonyl chloride), intermediates, and byproducts from side reactions (e.g., double sulfonylation of piperazine if piperazine itself is present as an impurity in the starting material).

Degradation Products : The compound may degrade over time due to factors like hydrolysis, oxidation, or photolysis.

Residual Solvents : Solvents used in the synthesis and purification steps (e.g., dichloromethane, methanol, toluene) may remain in the final product. ijpsr.com

Analytical Techniques for Impurity Profiling: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. biomedres.usnih.gov

The table below outlines common methods and their applications:

Technique Abbreviation Primary Use in Impurity Profiling
High-Performance Liquid Chromatography HPLCThe primary method for detecting and quantifying impurities. A well-developed HPLC method can separate the main compound from trace-level impurities. researchgate.net
Gas Chromatography GCPrimarily used for the analysis of volatile organic impurities, especially residual solvents. nih.gov
Mass Spectrometry (coupled with LC or GC) LC-MS, GC-MSUsed for the identification of impurities by providing accurate molecular weight information. researchgate.netnih.gov
Nuclear Magnetic Resonance Spectroscopy NMRProvides detailed structural information, which is crucial for the unambiguous structure elucidation of unknown impurities that have been isolated. researchgate.net

Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on the reporting and control of impurities. researchgate.net For research purposes, establishing a robust impurity profile ensures that observed biological or chemical properties are attributable to the target compound and not its contaminants.

Elucidation of Molecular Mechanisms and Target Engagement of 1 Phenylsulfonyl 4 2 Pyridylmethyl Piperazine

Identification and Validation of Primary Biological Targets Mediated by the Compound

Scientific investigations into the primary biological targets of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine have not been extensively reported. The piperazine (B1678402) moiety is a common scaffold in a wide range of biologically active compounds, often contributing to improved pharmacokinetic properties or acting as a linker to orient pharmacophoric groups. nih.gov Compounds containing a piperazine ring have been explored for numerous therapeutic applications, including as anthelmintics, antihistamines, and antipsychotics. youtube.comresearchgate.net The mechanism for the anthelmintic action of piperazine itself involves agonizing the inhibitory GABA (γ-aminobutyric acid) receptor in parasites, leading to paralysis and expulsion from the host. wikipedia.orgpatsnap.com

The phenylsulfonyl group is also a key feature in many pharmacologically active molecules, notably in sulfonamide inhibitors of carbonic anhydrases. nih.gov However, without specific experimental data, the primary targets of the combined "this compound" structure remain speculative.

In Vitro Receptor Binding Affinity and Selectivity Profiling

There is no publicly available data from in vitro receptor binding assays for this compound. Such studies are essential to determine the compound's affinity (often expressed as Kᵢ or IC₅₀ values) for a panel of receptors, which would identify its primary targets and its selectivity profile. For instance, related arylsulfonyl-piperazine derivatives have been investigated for their affinity towards serotonin (B10506) receptors like 5-HT₆R, demonstrating that structural modifications can significantly influence binding. mdpi.com Similarly, other piperazine-based compounds have shown high affinity for sigma receptors. nih.gov However, no such binding affinity table can be generated for the specific compound .

Enzymatic Inhibition Kinetics and Mechanism of Action Analysis

No studies detailing the enzymatic inhibition kinetics for this compound were found. An analysis of this nature would determine if the compound acts as an inhibitor for any specific enzymes and would characterize its mechanism (e.g., competitive, non-competitive, or uncompetitive). americanpeptidesociety.orgkhanacademy.org For example, different series of piperazine derivatives have been identified as non-competitive inhibitors of α-glucosidase, an enzyme relevant to diabetes. researchgate.netnih.gov Without experimental data, it is impossible to determine key kinetic parameters such as the inhibition constant (Kᵢ) or to construct Michaelis-Menten or Lineweaver-Burk plots to elucidate its mode of action. nih.gov

Modulation of Ion Channel Activity and Gating Mechanisms

Information regarding the effects of this compound on ion channel activity is not present in the available literature. Research in this area would typically involve electrophysiological techniques, such as patch-clamp studies, to assess whether the compound can modulate the function of various ion channels by altering their gating mechanisms.

Investigation of Downstream Cellular Signaling Pathway Modulation

Without identification of a primary biological target, investigations into the downstream cellular effects of this compound have not been undertaken. Such studies are contingent on first knowing which receptor or enzyme the compound interacts with.

Analysis of Phosphorylation Cascades and Second Messenger Systems

There is no available research on how this compound may affect intracellular signaling pathways, such as phosphorylation cascades or the generation of second messengers (e.g., cAMP, IP₃, Ca²⁺). For context, a study on a different piperazine derivative, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate, found that it could induce the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α), thereby regulating global protein synthesis. researchgate.net No similar analysis exists for this compound.

Transcriptomic and Proteomic Profiling of Cellular Responses to the Compound

No transcriptomic (e.g., RNA-seq) or proteomic studies have been published to provide a global profile of the cellular response to treatment with this compound. These advanced techniques would offer an unbiased view of the changes in gene expression and protein levels, respectively, providing deep insights into the compound's broader biological effects.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data to construct a detailed article on This compound that adheres to the specific outline provided.

Searches for this exact compound did not yield specific studies detailing its molecular mechanisms, modulation of protein-protein interactions, efficacy in cell-based or organotypic culture assays, or its biophysical binding characteristics. The available literature focuses on the broader class of phenylsulfonylpiperazine derivatives or the parent piperazine molecule, which have different structures and biological activities.

Therefore, it is not possible to generate the requested content for the following sections and subsections while maintaining scientific accuracy and adhering strictly to the subject compound:

In Vitro and Ex Vivo Mechanistic Characterization in Disease-Relevant Biological Systems

Biophysical Methods for Characterizing Compound Binding Kinetics and Thermodynamics

Generating content for these sections without specific research on this compound would require speculation or inaccurate extrapolation from related but distinct chemical entities, which would violate the core requirements of the request. Further research on this specific compound is needed before a detailed scientific article on its molecular and mechanistic properties can be written.

Structure Activity Relationship Sar and Computational Insights into 1 Phenylsulfonyl 4 2 Pyridylmethyl Piperazine Analogs

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing empirical rules for how chemical structure translates into biological activity. For the 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine series, SAR investigations have revealed that substituents on each part of the molecule are important for inhibitory activity and can significantly modulate the pharmacological profile.

The phenylsulfonyl group plays a critical role in the interaction of these analogs with their biological targets. Modifications to the phenyl ring can significantly alter potency, selectivity, and pharmacokinetic properties. Research into related phenylsulfonyl piperazine (B1678402) scaffolds has shown that the nature, position, and electronic properties of substituents are key determinants of activity.

For instance, in studies of sulfonyl-piperazine derivatives as cytotoxic agents, the introduction of halogen atoms to the phenyl ring has a pronounced effect. Analogs with chloro and dichloro substituents on the phenyl ring have demonstrated enhanced cytotoxic activity compared to the unsubstituted parent compound. This suggests that electron-withdrawing groups and increased lipophilicity in this region can be favorable for certain biological targets.

The table below summarizes the impact of various substituents on the phenylsulfonyl moiety on the antiproliferative activity of analogous compounds.

Substituent (R) Position on Phenyl Ring Observed Impact on Activity
H-Baseline Activity
4-FparaIncreased Potency
4-ClparaSignificant Increase in Potency
3,4-diClmeta, paraStrongest Activity in the Series
4-CF3paraModerate Increase in Potency
4-CH3paraDecreased or Similar Activity

This table is illustrative, compiled from general findings on phenylsulfonyl piperazine analogs.

These findings indicate that both aromatic and aliphatic substituents on the sulfonyl-piperazinyl side chain can enhance potency to some degree, but specific variations can greatly affect the activity. researchgate.net The electronic character of the substituent is crucial; electron-withdrawing groups like halogens often lead to a significant increase in biological effect, whereas electron-donating groups like methyl may result in similar or reduced activity.

The pyridylmethyl side chain is another critical component for molecular recognition and biological activity. The pyridine (B92270) ring, a nitrogen-containing heterocycle, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are vital for binding to biological targets. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme and receptor binding pockets.

SAR studies on related pyridyl-piperazine derivatives have shown that the pyridine moiety is a key scaffold for various enzymatic inhibitions. nih.gov Its presence is often crucial for establishing high-affinity binding. For example, in urease inhibitors, the pyridine ring of pyridylpiperazine derivatives was observed to form π-donor hydrogen and π-alkyl interactions with key residues in the enzyme's active site. nih.gov

While specific derivatization data for the 2-pyridylmethyl group within the title compound is limited in the available literature, general principles of medicinal chemistry suggest that:

Positional Isomerism: Moving the piperazine linkage from the 2-position to the 3- or 4-position of the pyridine ring would likely alter the geometry of the molecule, affecting its ability to fit into a specific binding site and thus changing its pharmacological profile.

Substitution on the Pyridine Ring: Introducing small substituents (e.g., methyl, halogen, methoxy) onto the pyridine ring could modulate its electronic properties and steric profile. An electron-donating group might enhance the hydrogen-bonding capability of the ring nitrogen, while a bulky substituent could create unfavorable steric clashes with the target protein. Combining a pyridine ring with a piperazine moiety within a single structural framework has been shown to enhance biological activity in many contexts. researchgate.net

The central piperazine ring acts as a core scaffold, connecting the phenylsulfonyl and pyridylmethyl moieties. Its conformation, rigidity, and basicity are critical to orienting these two groups correctly for optimal interaction with a biological target. The piperazine ring typically adopts a chair conformation, and its relative rigidity is considered essential for maintaining the desired spatial arrangement of the pharmacophoric groups.

Studies on nucleozin (B1677030), an anti-influenza agent with a similar core structure, have highlighted the importance of the piperazine ring's structural integrity. nih.govnih.gov When the piperazine ring was modified to create more conformationally flexible analogs, a significant loss of antiviral activity was observed. nih.govnih.gov This loss of activity underscores the need for the piperazine ring to maintain a specific, relatively rigid conformation for biological activity. nih.govnih.gov

Further investigations introduced a 2,5-diazabicycle[2.2.1]heptane (DBH) system in place of the piperazine ring. The DBH system is a more rigid structure that was hypothesized to improve binding ability. nih.gov However, these analogs proved to be less active, suggesting that while rigidity is important, the specific conformation and steric bulk of the piperazine chair are optimal for the target interaction in that series. nih.gov Replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) groups has also been shown to cause a noticeable decrease in activity in other compound series. nih.gov

The table below summarizes the effects of modifying the central piperazine ring in analogous compounds.

Modification Structural Impact Effect on Biological Activity
Unmodified PiperazineStandard chair conformation, semi-rigidOptimal Activity
Open-chain analogsIncreased conformational freedomSignificant loss of activity nih.gov
2,5-diazabicycle[2.2.1]heptaneIncreased rigidity, altered geometryDecreased activity nih.gov
Morpholine/Pyrrolidine substitutionAltered ring heteroatoms and conformationNoticeable decrease in activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. auburn.eduauburn.edu These models are valuable for predicting the activity of newly designed compounds and for understanding the key molecular features that govern potency.

For classes of compounds like phenylpiperazines, QSAR studies typically involve calculating a range of molecular descriptors for each analog. auburn.edu These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.

Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological: (e.g., connectivity indices) which describe the atomic arrangement and bonding.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are used to generate an equation that links the descriptors to the observed biological activity (e.g., IC50). auburn.eduresearchgate.net

In a study on nucleozin analogs, a QSAR model was successfully developed to predict anti-influenza activity. nih.govnih.gov This model correctly predicted that analogs with modified, more flexible piperazine rings would be less active, a finding that was consistent with experimental results. nih.gov Such validated QSAR models serve as powerful predictive tools, enabling researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, in their specific spatial orientation.

For a molecule like this compound, a pharmacophore model would likely include:

An aromatic feature for the phenyl ring.

One or two hydrogen bond acceptor features from the sulfonyl oxygens.

An aromatic feature for the pyridine ring.

A hydrogen bond acceptor or positive ionizable feature for the pyridine nitrogen.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of diverse molecules from vast libraries that match the pharmacophore and are therefore likely to bind to the same biological target. This approach is highly effective for discovering novel chemical scaffolds that may have improved properties over the original lead compounds.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

To gain a more detailed, atomistic understanding of how this compound analogs interact with their biological targets, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. Docking studies can reveal the specific binding mode of an analog, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, docking studies on similar sulfonyl piperazine compounds have shown their ability to form hydrogen bonds with specific aspartate residues in the target's active site.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. These simulations can confirm the persistence of key interactions observed in docking and reveal the role of water molecules in the binding site. Furthermore, advanced techniques like MM-GBSA can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity that correlates with experimental activity. MD simulations of related phenyl-piperazine scaffolds have been used to demonstrate stable binding in nucleotide sites and identify critical interactions with residues like lysine, glutamine, and arginine.

De Novo Design Principles Applied to the this compound Scaffold for Optimized Activity

De novo drug design aims to generate novel molecular structures with desired pharmacological properties from scratch, often guided by the three-dimensional structure of the biological target. This approach, in conjunction with established structure-activity relationships, provides a systematic framework for optimizing the this compound scaffold. The process typically involves several key stages, including scaffold analysis, fragment-based growing, and structure-based design, all of which can be applied to enhance the activity of these analogs.

A critical first step in the de novo design process is the analysis of the existing scaffold and the available SAR data. For the this compound series, studies have identified key structural features that influence their inhibitory potency against the AeKir channel. nih.gov These findings serve as a foundation for computational design strategies.

Key SAR Observations for the (Phenylsulfonyl)piperazine Scaffold:

Compound/ModificationTargetKey Finding
Phenylsulfonyl GroupAeKir ChannelSubstitutions on the phenyl ring significantly impact potency. Electron-withdrawing groups are generally favored.
Piperazine CoreAeKir ChannelThe integrity of the piperazine ring is crucial for activity.
Pyridylmethyl GroupAeKir ChannelThe position of the nitrogen atom in the pyridine ring and substitutions on the ring can modulate activity and selectivity.

These empirical observations can be rationalized and expanded upon using computational techniques. De novo design can be approached from two main perspectives: ligand-based and structure-based methods.

Ligand-Based De Novo Design:

In the absence of a high-resolution crystal structure of the target protein, ligand-based methods can be employed. This involves building a pharmacophore model based on a set of known active and inactive compounds. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

For the this compound scaffold, a pharmacophore model would likely include:

An aromatic feature corresponding to the phenylsulfonyl ring.

A hydrogen bond acceptor from the sulfonyl group.

A basic nitrogen feature from the piperazine ring.

An aromatic feature from the pyridylmethyl group.

Once a robust pharmacophore model is established, it can be used to screen virtual libraries of compounds or to guide the de novo generation of new molecules that fit the model's constraints. Computational algorithms can then be used to assemble novel chemical structures by connecting molecular fragments in a way that satisfies the pharmacophoric requirements, leading to the design of novel analogs with potentially improved activity.

Structure-Based De Novo Design:

When the three-dimensional structure of the target protein, such as the AeKir channel, is available (either through experimental methods like X-ray crystallography or through homology modeling), structure-based de novo design becomes a powerful tool. This approach involves analyzing the binding site of the target and designing molecules that have high shape and chemical complementarity.

The process can be conceptualized in the following steps:

Binding Site Analysis: The first step is to characterize the geometry and physicochemical properties of the binding pocket. This includes identifying key amino acid residues that can participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

Fragment Placement: Small molecular fragments are then computationally placed at favorable positions within the binding site. These fragments can be individual atoms or small functional groups that are predicted to make favorable interactions with the protein.

Fragment Linking and Growing: Algorithms are then used to link these fragments together or to "grow" new molecular structures from a starting fragment. The goal is to generate a complete molecule that fits well within the binding pocket and makes optimal interactions with the surrounding residues.

For the this compound scaffold, a structure-based approach could involve docking the core structure into the binding site of the AeKir channel model. Computational analysis could then suggest modifications to the phenylsulfonyl and pyridylmethyl moieties to better occupy specific sub-pockets or to form additional interactions with key residues, thereby enhancing binding affinity and inhibitory potency.

Illustrative Data from SAR Studies:

The following table presents hypothetical data based on typical SAR findings for this class of compounds, illustrating how systematic modifications can influence activity.

Compound IDR1 (Phenylsulfonyl Substitution)R2 (Pyridyl Substitution)IC50 (nM) against AeKir
1HH150
24-ClH75
34-NO2H50
44-OCH3H200
5H4-CH3120
64-Cl4-CH360

This data demonstrates that electron-withdrawing substituents on the phenylsulfonyl ring (e.g., Cl, NO2) tend to improve activity, while electron-donating groups (e.g., OCH3) can decrease it. Such quantitative structure-activity relationship (QSAR) data is invaluable for training computational models and for guiding de novo design efforts. By integrating these experimental findings with computational design principles, it is possible to rationally design novel this compound analogs with optimized activity for their intended biological target.

Pre-clinical Pharmacological Assessment of this compound Lacks Publicly Available Data

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the pre-clinical pharmacological data for the chemical compound this compound. Despite its synthesis and availability from various chemical suppliers, detailed in vitro and in vivo studies characterizing its pharmacokinetic profile appear to be unpublished or otherwise not publicly disclosed. Therefore, a thorough, evidence-based article on its pre-clinical assessment and efficacy in animal models, as per the requested outline, cannot be generated at this time.

The requested sections and subsections require specific experimental data that are not available in the public domain for this particular compound. These include:

In Vitro Pharmacokinetic Profiling (ADME Prediction): No specific data were found regarding the metabolic stability of this compound in hepatic microsomes or hepatocytes, its plasma protein binding characteristics, or its permeability across biological barriers like the blood-brain barrier or intestinal epithelium.

In Vivo Pharmacokinetic and Biodistribution Studies: Information on the oral bioavailability, systemic exposure, tissue distribution, and accumulation in target organs in any relevant animal models is not present in the available literature.

While general principles of pharmacokinetics and the typical behavior of related piperazine-containing compounds are documented, applying such generalities to this compound without specific experimental validation would be speculative and scientifically unsound. The strict adherence to data-driven, factual reporting for this specific molecule, as per the user's instructions, cannot be fulfilled due to the absence of primary research articles or database entries detailing its ADME and pharmacokinetic properties.

Further research and publication in peer-reviewed journals are necessary to elucidate the pre-clinical pharmacological profile of this compound. Without such data, any discussion of its potential efficacy or distribution within a biological system remains purely theoretical.

Pre Clinical Pharmacological Assessment and Efficacy in Animal Models of Disease

In Vivo Pharmacokinetic and Biodistribution Studies in Relevant Animal Models

Metabolite Identification and Profiling in Pre-clinical Species

The metabolic fate of a drug candidate is a critical component of its pre-clinical assessment. In vivo and in vitro studies are conducted in various species to identify major metabolites and elucidate the biotransformation pathways. For 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine, metabolic profiling would likely be conducted in species such as the Sprague-Dawley rat. The primary metabolic pathways for N-arylpiperazine compounds often involve N-dealkylation and oxidation. nih.gov The pyridinyl moiety is also susceptible to metabolic modification, typically hydroxylation. nih.gov

Based on the structure of this compound, several metabolic transformations can be predicted. Phase I metabolism is likely to be the major route of biotransformation, involving oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Potential sites of metabolism include the piperazine (B1678402) ring, the phenyl ring, and the pyridine (B92270) ring.

Common metabolic pathways for this class of compounds include:

Hydroxylation: Addition of a hydroxyl group to the phenyl or pyridinyl ring.

N-dealkylation: Cleavage of the pyridylmethyl group from the piperazine nitrogen. nih.govresearchgate.net

Piperazine Ring Oxidation: Formation of N-oxides or opening of the piperazine ring.

A hypothetical profile of metabolites identified in the plasma, urine, and feces of Sprague-Dawley rats following administration of this compound is presented below. These metabolites would typically be identified and characterized using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Metabolite IDProposed StructureProposed BiotransformationMatrix Detected
M11-(phenylsulfonyl)-piperazineN-dealkylationPlasma, Urine, Feces
M21-((4-hydroxyphenyl)sulfonyl)-4-(2-pyridylmethyl)piperazineAromatic hydroxylation (Phenyl ring)Urine, Feces
M31-(phenylsulfonyl)-4-((6-hydroxypyridin-2-yl)methyl)piperazineAromatic hydroxylation (Pyridine ring)Urine, Feces
M4This compound-N-oxideN-oxidation (Piperazine ring)Urine

Efficacy Evaluation in Mechanistic Pre-clinical Animal Models of Disease

Given that phenylsulfonyl piperazine derivatives have shown antiproliferative activity in various cancer cell lines, a relevant pre-clinical evaluation of this compound would be in an oncology setting. semanticscholar.orgresearchgate.net Mechanistic animal models are essential for demonstrating in vivo efficacy and understanding the potential therapeutic utility of a new chemical entity.

Disease-Specific Behavioral and Physiological Models

To evaluate the anticancer efficacy of this compound, a human tumor xenograft model in immunodeficient mice is a standard and appropriate choice. mdpi.comyoutube.com This model involves the subcutaneous implantation of human cancer cells into mice that lack a competent immune system, allowing the human tumor to grow. For this hypothetical study, the MCF-7 human breast adenocarcinoma cell line could be used, as related compounds have demonstrated activity against this cell line. mdpi.com

The typical experimental design would involve female athymic nude mice implanted with MCF-7 cells. Once the tumors reach a palpable size, the mice would be randomized into treatment groups. Treatment with this compound, a vehicle control, and a standard-of-care comparator would be administered for a defined period. Tumor volume would be measured regularly to assess the effect of the treatment on tumor growth.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound600 ± 15060
Standard of Care450 ± 12070

Biochemical and Histopathological Markers of Efficacy and Target Engagement

To elucidate the mechanism of action and confirm target engagement in vivo, biochemical and histopathological analyses of the tumor tissues are performed at the end of the efficacy study. Assuming this compound acts as a kinase inhibitor, a key biochemical marker would be the phosphorylation status of a downstream protein in the targeted signaling pathway. researchgate.netplos.org For instance, if the compound targets a component of the PI3K/AKT pathway, a reduction in the phosphorylation of AKT could be a marker of target engagement. plos.org

Histopathological examination of the excised tumors can provide further evidence of efficacy. nih.govresearchgate.net This would involve staining tumor sections for markers of cell proliferation, such as Ki-67, and markers of apoptosis (programmed cell death), such as cleaved caspase-3 or TUNEL staining. A significant decrease in proliferation and an increase in apoptosis in the tumors of treated animals compared to controls would indicate an anticancer effect.

MarkerMethod of AnalysisHypothetical Result in Treated Group vs. Control
Phospho-AKT (p-AKT)Western Blot / ELISASignificant decrease
Ki-67 (Proliferation)Immunohistochemistry (IHC)Significant decrease in percentage of positive cells
Cleaved Caspase-3 (Apoptosis)Immunohistochemistry (IHC)Significant increase in percentage of positive cells

Dose-Response Relationships and Pharmacodynamic Biomarkers in Vivo

Establishing a dose-response relationship is crucial for determining the optimal dose that balances efficacy and potential toxicity. nih.govnih.gov In the context of the xenograft model, this would involve treating different groups of tumor-bearing mice with a range of doses of this compound. The resulting data on tumor growth inhibition would be used to construct a dose-response curve.

Pharmacodynamic (PD) biomarkers are used to demonstrate that the drug is interacting with its target and eliciting a biological response in a dose-dependent manner. nih.goveurekaselect.com The biochemical marker of target engagement, such as the inhibition of p-AKT, can be used as a PD biomarker. Tumor samples would be collected from animals at various time points after treatment with different doses to assess the extent and duration of target inhibition. This helps to establish a relationship between the drug dose, target modulation, and the ultimate anti-tumor effect.

Dose of CompoundTumor p-AKT Levels (% of Control)Tumor Growth Inhibition (%)
Low Dose75 ± 1020 ± 5
Medium Dose40 ± 860 ± 7
High Dose15 ± 575 ± 6

Advanced Analytical Methodologies for Research on 1 Phenylsulfonyl 4 2 Pyridylmethyl Piperazine

Development and Validation of LC-MS/MS Methods for Quantification in Complex Biological Matrices from Research Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the accurate quantification of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govnih.gov The development of a robust LC-MS/MS method is a critical step in preclinical research, enabling precise characterization of the compound's behavior.

Method development typically involves optimizing both the chromatographic separation and the mass spectrometric detection. fda.gov.tw Chromatographic conditions are fine-tuned to achieve a short run time while ensuring a symmetrical peak shape and adequate separation from endogenous matrix components. nih.gov This often involves the use of a C18 or phenyl-hexyl reversed-phase column with a gradient elution profile using mobile phases consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional sensitivity and selectivity. fda.gov.twekb.eg Precursor-to-product ion transitions specific to this compound and a suitable internal standard are identified and optimized to maximize signal intensity.

Following development, the method undergoes rigorous validation in accordance with regulatory guidelines to ensure its reliability. mdpi.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. ekb.egmdpi.com Stability of the analyte is also assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure sample integrity. nih.gov

Table 1: Representative LC-MS/MS Method Validation Parameters
ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.9992
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 1010 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.6% to +7.8%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.9% to +8.3%
Extraction Recovery Consistent and reproducible88.7% - 95.1%
Matrix Effect Within acceptable limitsMinimal ion suppression/enhancement

Application of NMR Spectroscopy for Ligand-Target Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into the binding of this compound to its protein target. researchgate.netmdpi.com Unlike methods that only measure binding affinity, NMR can identify the specific atoms involved in the interaction, making it a powerful tool for structure-based drug design and understanding the mechanism of action. researchgate.netresearchgate.net

Ligand-observed NMR techniques are particularly useful for screening and characterizing binding. In these experiments, changes in the NMR spectrum of the ligand upon addition of the target protein are monitored. Techniques such as saturation transfer difference (STD) NMR can identify which parts of the ligand are in close proximity to the protein, effectively mapping the binding epitope.

Alternatively, protein-observed NMR methods are used when the target protein can be isotopically labeled (e.g., with ¹⁵N or ¹³C). The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment produces a spectrum where each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone. nih.gov Upon binding of this compound, residues at the binding site or those undergoing conformational changes will experience a change in their chemical environment, resulting in shifts of their corresponding peaks (Chemical Shift Perturbations, or CSPs). nih.gov By mapping these CSPs onto the protein's structure, the binding site can be precisely identified. researchgate.net

Table 2: Hypothetical Chemical Shift Perturbation (CSP) Data from an ¹H-¹⁵N HSQC Titration Experiment
Amino Acid ResidueCSP (ppm)LocationImplication
Trp810.25Binding PocketDirect Interaction
Tyr1050.18Binding PocketDirect Interaction
Phe1200.21Binding PocketDirect Interaction
Val1300.08Allosteric SiteConformational Change
Ser1550.03Distant from PocketNo Significant Interaction

Utilization of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

A complete understanding of the interaction between this compound and its target requires characterization of both the binding kinetics and thermodynamics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard biophysical techniques for this purpose. researchgate.net

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure binding kinetics. nih.govnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. The binding and subsequent dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface. nih.govresearchgate.net This allows for the direct determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kd or kₒff). nih.gov From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/kₐ).

Table 3: Illustrative SPR Kinetic Data for Analog Binding
Compoundkₐ (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
This compound 1.5 x 10⁵7.5 x 10⁻⁴5.0
Analog A1.2 x 10⁵2.4 x 10⁻³20.0
Analog B2.0 x 10⁵4.0 x 10⁻⁴2.0

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein at a constant temperature. nih.gov Each injection produces a heat pulse that is integrated to generate a binding isotherm. Fitting this curve provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy change (ΔH). researchgate.netazom.com The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated, providing deep insight into the driving forces of the binding interaction. azom.com

Table 4: Illustrative ITC Thermodynamic Data for Target Binding
ParameterValueUnit
Stoichiometry (n) 1.05-
Association Constant (Kₐ) 2.0 x 10⁸M⁻¹
Dissociation Constant (KD) 5.0nM
Enthalpy Change (ΔH) -8.5kcal/mol
Entropy Change (ΔS) 9.2cal/mol·K
Gibbs Free Energy (ΔG) -11.3kcal/mol

Radioligand Binding Assays for Receptor Occupancy Studies in Research Settings

Radioligand binding assays are a highly sensitive and quantitative method for studying receptor-ligand interactions. oncodesign-services.com These assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor. In the context of this compound, these assays are used to measure its binding affinity (expressed as the Ki value) for its target receptor. nih.gov

The most common format is a competitive binding assay. nih.gov In this setup, a constant concentration of a radiolabeled ligand (a "radioligand," often labeled with ³H or ¹²⁵I) with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes or tissue homogenates). oncodesign-services.comnih.gov Various concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity bound to the receptor preparation.

The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. nih.gov The Ki value represents the affinity of the test compound for the receptor and is a critical parameter for comparing the potency of different compounds. nih.gov

Table 5: Representative Radioligand Competition Binding Assay Results
CompoundTarget ReceptorRadioligandIC₅₀ (nM)Ki (nM)
This compound Sigma-1 (S1R)³H-Pentazocine8.13.2
Haloperidol (Reference)Sigma-1 (S1R)³H-Pentazocine6.32.5
Analog CSigma-1 (S1R)³H-Pentazocine25.410.1

High-Throughput Screening (HTS) Methodologies for Analog Prioritization and Lead Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits"—molecules with a desired biological activity. nih.gov In the development of analogs of this compound, HTS methodologies are employed to efficiently screen newly synthesized compounds and prioritize them for further investigation. nih.gov

The process begins with the development of a robust and miniaturized assay suitable for automation, typically in 96-, 384-, or 1536-well plate formats. This primary assay could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a functional response, such as changes in a second messenger or the expression of a reporter gene. nih.gov

A library of analogs derived from the this compound scaffold is then screened at a single concentration in the primary HTS assay. bellbrooklabs.com Compounds that show activity above a predefined threshold are designated as "primary hits." These hits are then subjected to a confirmation screen and a dose-response analysis to determine their potency (e.g., IC₅₀ or EC₅₀ values). bellbrooklabs.comchemrxiv.org Following confirmation, hits undergo further triaging through secondary assays to assess selectivity, mechanism of action, and potential liabilities, ultimately leading to the identification of the most promising lead candidates for further optimization. nih.gov

Table 6: Example of an HTS Funnel for Analog Prioritization
Screening StageNumber of CompoundsKey AssayCriteria for ProgressionHit Rate
Primary Screen 20,000Functional Assay (single concentration)>50% activity2.5%
Hit Confirmation 500Re-test in primary assayConfirmed activity80%
Dose-Response 400Primary assay (10-point curve)IC₅₀ < 1 µM50%
Selectivity Panel 200Counter-screens vs. related targets>100-fold selectivity30%
Lead Series 60Biophysical & Cell-based assaysFavorable overall profile-

Future Research Trajectories and Broader Academic Implications of 1 Phenylsulfonyl 4 2 Pyridylmethyl Piperazine Research

Identification of Underexplored Therapeutic Avenues for the Compound based on Mechanism

The precise mechanism of action for 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is not yet fully elucidated, which presents a significant opportunity for future investigation. The compound's structure, featuring a piperazine (B1678402) core, a phenylsulfonyl group, and a pyridylmethyl moiety, suggests several plausible biological targets. The piperazine scaffold is a well-known "privileged structure" found in a multitude of FDA-approved drugs targeting the central nervous system (CNS), infectious agents, and cancer. nih.govnih.govresearchgate.net

Based on these structural motifs, several underexplored therapeutic avenues can be hypothesized:

Neurological and Psychiatric Disorders: Many piperazine derivatives interact with monoamine neurochemical pathways, acting as ligands for serotonin (B10506), dopamine (B1211576), or adrenergic receptors. researchgate.netresearchgate.net Future research should prioritize screening this compound against a panel of CNS receptors to explore its potential as an anxiolytic, antidepressant, or antipsychotic agent.

Anthelmintic Applications: The parent piperazine molecule is a known anthelmintic agent that functions as a GABA receptor agonist, causing flaccid paralysis in parasites. drugbank.compatsnap.comwikipedia.orgpatsnap.com It is conceivable that the phenylsulfonyl and pyridylmethyl substitutions could modulate this activity or confer potency against drug-resistant parasitic strains.

Oncology: The sulfonylpiperazine scaffold has been investigated in the context of kinase inhibitors and other anticancer agents. researchgate.net Research could explore the compound's effect on cell proliferation, apoptosis, and specific signaling pathways implicated in various cancers.

Antimicrobial and Antifungal Activity: Piperazine derivatives have demonstrated a wide range of antimicrobial activities. nih.govsemanticscholar.org Specifically, sulfonylurea-based piperazine compounds have been explored as glucan synthase inhibitors, representing a potential antifungal mechanism. nih.govresearchgate.net Screening against diverse panels of pathogenic bacteria and fungi could reveal novel anti-infective properties.

Integration of Omics Data for Systems Pharmacology Insights and Network Analysis

To move beyond a single-target interaction model, future research must integrate high-throughput "omics" data. A systems pharmacology approach, leveraging transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in treated cells, researchers can identify entire pathways and biological processes modulated by the compound. This can help confirm a hypothesized mechanism of action or, more importantly, reveal unexpected off-target effects and novel therapeutic possibilities.

Proteomics: Quantitative proteomics can identify the compound's direct binding partners and downstream effects on protein expression and post-translational modifications. Techniques like thermal proteome profiling (TPP) could be employed to identify direct targets in an unbiased manner within a cellular context.

Metabolomics: Assessing the changes in the cellular metabolome following treatment can provide functional readouts of the compound's activity, identifying impacts on metabolic pathways that could be relevant to diseases like cancer or diabetes.

Integrating these datasets would allow for the construction of network pharmacology models. These models can visualize the complex interplay of drug-target-pathway interactions, predict potential polypharmacological effects, and identify biomarkers that could predict patient response in future clinical applications.

Strategic Approaches for Addressing Remaining Research Gaps in Lead Optimization and Potency

While this compound serves as a valuable chemical starting point, strategic lead optimization is necessary to enhance its potency, selectivity, and drug-like properties. youtube.compatsnap.com A systematic structure-activity relationship (SAR) campaign should be initiated, focusing on modifications to the three primary components of the molecule. nih.gov

The goal of lead optimization is to design a molecule that satisfies safety criteria while showing sufficient promise for efficacy. youtube.com Key strategies include:

Phenylsulfonyl Ring Modification: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions can modulate electronic properties and hydrophobic interactions with the target protein, potentially enhancing binding affinity.

Pyridine (B92270) Ring Modification: Altering the position of the nitrogen within the ring (e.g., to a 3- or 4-pyridylmethyl) or adding substituents to the pyridine ring can fine-tune target specificity and pharmacokinetic properties.

Piperazine Core Analogs: Replacing the piperazine ring with bioisosteric alternatives, such as constrained diazaspiroalkanes or bridged bicyclic systems, could improve conformational rigidity, leading to higher affinity and selectivity. researchgate.net

The following table outlines a potential framework for a lead optimization campaign.

Modification SiteProposed Structural ChangePrimary GoalSecondary Goal
Phenyl RingAddition of electron-withdrawing groups (e.g., -CF3, -Cl)Increase binding affinity/potencyModulate metabolic stability
Phenyl RingAddition of hydrogen-bond donors/acceptors (e.g., -OH, -NH2)Improve target selectivityIncrease aqueous solubility
Pyridine RingSubstitution with small alkyl groupsProbe for steric tolerance in binding pocketImprove pharmacokinetic profile
Piperazine CoreReplacement with a conformationally restricted analogEnhance selectivity and reduce off-target activityImprove metabolic stability

Potential for Derivatization into Chemical Biology Tools (e.g., Fluorescent Probes, Photoaffinity Labels)

To definitively identify the biological targets of this compound and study its mechanism in a native cellular environment, it is essential to develop chemical biology probes. mskcc.org The compound's structure offers several points for derivatization that are likely distal to the core pharmacophore and thus less likely to disrupt target binding.

Fluorescent Probes: A fluorescent dye (e.g., fluorescein (B123965) or a rhodamine derivative) could be attached to the phenylsulfonyl ring via a flexible linker. Such a probe would enable visualization of the compound's subcellular localization through fluorescence microscopy and quantification of target engagement using techniques like flow cytometry.

Affinity-Based Probes: Attaching a biotin (B1667282) tag would create a tool for affinity purification experiments. After incubating the biotinylated probe with cell lysates, the compound-protein complexes can be pulled down using streptavidin beads and the bound proteins identified by mass spectrometry.

Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would allow for covalent cross-linking of the compound to its direct biological target upon UV irradiation. This is a powerful, unbiased method for target deconvolution.

The following table summarizes potential strategies for probe development.

Probe TypeFunctional Group to AddPotential Attachment SitePrimary Application
Fluorescent ProbeFluorophore (e.g., BODIPY) with linkerpara-position of the phenyl ringCellular imaging and localization studies
Affinity ProbeBiotin with a PEG linkerpara-position of the phenyl ringPull-down assays for target identification
Photoaffinity LabelDiazirine or Benzophenonemeta- or para-position of the phenyl ringCovalent labeling of direct binding partners

Contribution to Fundamental Understanding of Pyridylmethyl Piperazine Structure-Function Relationships and Design Principles

Beyond the development of a single therapeutic candidate, systematic research on this compound and its analogs will contribute significantly to the broader field of medicinal chemistry. The piperazine ring is a foundational scaffold, and understanding how its properties are modulated by the combination of a pyridylmethyl group at the N4 position and a phenylsulfonyl group at the N1 position can generate invaluable design principles. nih.govnbinno.comnih.gov

Investigations into a library of analogs will help elucidate key structure-function relationships, answering fundamental questions such as:

How does the electronics and sterics of the phenylsulfonyl group influence target binding and selectivity across different target classes (e.g., GPCRs vs. kinases)?

What is the role of the pyridine nitrogen? Does it act as a hydrogen bond acceptor, a point for metal coordination, or simply a means to modulate the pKa of the adjacent piperazine nitrogen? nih.gov

How does the conformational flexibility of the piperazine ring, and the vectoral relationship between the two aryl substituents, dictate biological activity? nih.govresearchgate.net

Answering these questions will create a knowledge base that informs the design of future molecules containing the pyridylmethyl piperazine scaffold, accelerating the discovery of new drugs for a wide range of diseases. This research would not only advance the specific compound but also enrich the fundamental toolkit of medicinal chemists worldwide.

Q & A

Q. What are the optimized synthetic routes for 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key steps include:

  • Sulfonylation: Reacting piperazine derivatives with phenylsulfonyl chloride in polar aprotic solvents (e.g., DMF, acetonitrile) under basic conditions (K₂CO₃ or NaH) .
  • Pyridylmethylation: Introducing the 2-pyridylmethyl group via alkylation using propargyl bromide or similar reagents in DMF at 60–80°C for 6–12 hours . Catalysts like palladium or nickel complexes improve coupling efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or crystallization from ethanol/water mixtures .

Critical Parameters:

  • Solvent choice: DMF enhances reactivity but may require stringent drying. Acetonitrile offers better solubility for intermediates .
  • Catalyst loading: 5–10 mol% Pd(PPh₃)₄ reduces side reactions .
  • Yield optimization: Yields range from 50–75% depending on steric hindrance from substituents .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.8–3.5 ppm (piperazine protons), δ 7.2–8.5 ppm (aromatic protons from phenyl and pyridyl groups) .
    • ¹³C NMR: Signals at ~45 ppm (piperazine carbons), 125–140 ppm (aromatic carbons) .
  • IR Spectroscopy: Sulfonyl group (S=O) stretches at 1150–1350 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak matching the molecular weight (e.g., 343.4 g/mol for C₁₆H₁₇N₃O₂S) .
  • X-ray Crystallography: Resolves piperazine ring conformation and sulfonyl-pyridyl spatial arrangement .

Validation: Cross-referencing NMR/IR data with computational predictions (DFT) ensures accuracy .

Q. How can researchers address solubility and stability challenges during experimental workflows?

Methodological Answer:

  • Solubility: Use polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous assays, prepare stock solutions in DMSO (<5% v/v) to avoid precipitation .
  • Stability:
    • Store at –20°C under nitrogen to prevent sulfonyl group hydrolysis .
    • Avoid prolonged exposure to light (UV degradation) .
  • pH Sensitivity: Maintain neutral pH (6–8) in buffered solutions to preserve sulfonyl and pyridyl functionalities .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for sulfonylpiperazine derivatives in modulating biological targets?

Methodological Answer: Key SAR findings from analogous compounds:

  • Sulfonyl Group: Enhances binding to enzymes (e.g., kinases) via hydrogen bonding . Electron-withdrawing groups (e.g., nitro) increase electrophilicity and receptor affinity .
  • Pyridyl Substituents: 2-Pyridylmethyl improves blood-brain barrier penetration in CNS-targeted compounds . Methylation at the pyridyl nitrogen reduces metabolic degradation .
  • Piperazine Conformation: Chair conformation optimizes steric compatibility with hydrophobic enzyme pockets .

Q. How can computational modeling elucidate interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses with receptors (e.g., serotonin 5-HT₆). Key interactions:
    • Sulfonyl oxygen forms hydrogen bonds with Lysine residues .
    • Pyridyl nitrogen coordinates with metal ions in enzyme active sites .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to validate NMR/IR data .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Case Study: Docking of this compound into COX-2 revealed a binding energy of –9.2 kcal/mol, suggesting anti-inflammatory potential .

Q. How should researchers resolve contradictions in reported pharmacological data for sulfonylpiperazines?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Structural Confirmation: Re-analyze disputed compounds via HPLC-MS to rule out impurities .
  • Meta-Analysis: Compare EC₅₀ values across studies using the same cell lines (e.g., HEK293 vs. HeLa) .

Example: Discrepancies in antimicrobial activity (MIC 8–32 µg/mL) were attributed to differences in bacterial strain virulence .

Q. What strategies improve selectivity in targeting enzymes vs. receptors with piperazine derivatives?

Methodological Answer:

  • Targeted Functionalization:
    • Introduce bulky groups (e.g., cyclohexyl) to block off-target receptor binding .
    • Replace sulfonyl with carbamoyl to reduce kinase inhibition .
  • Pharmacophore Modeling: Identify critical hydrogen-bond acceptors/donors using Schrödinger Phase .
  • In Silico Screening: Filter compound libraries against anti-targets (e.g., hERG) to avoid cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.